
Methylphenidate-D9 HCl (Racemic mixture of erythro and threo isomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylphenidate-D9 HCl, a racemic mixture of erythro and threo isomers, is a deuterated form of methylphenidate hydrochloride. Methylphenidate is a central nervous system stimulant commonly used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy . The deuterated form, Methylphenidate-D9 HCl, is used primarily in research settings to study the pharmacokinetics and metabolism of methylphenidate due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenidate-D9 HCl involves the deuteration of methylphenidateOne common method involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Methylphenidate-D9 HCl follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Methylphenidate-D9 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methylphenidate-D9 HCl can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemical Research Applications
Methylphenidate-D9 HCl serves as a valuable tracer in chemical studies. Its isotopic labeling allows researchers to track the synthesis and degradation pathways of methylphenidate in various chemical reactions. The ability to differentiate between the labeled and unlabeled compounds enhances the understanding of metabolic processes.
Key Reactions:
- Oxidation: Converts methylphenidate-D9 HCl into corresponding carboxylic acids.
- Reduction: Converts ketone groups into alcohols.
- Substitution: Facilitates nucleophilic substitution on the aromatic ring.
These reactions are critical for developing new synthetic methodologies and understanding the compound's reactivity under different conditions.
Biological Research Applications
In biological studies, methylphenidate-D9 HCl is instrumental in elucidating the metabolic pathways and biological effects associated with methylphenidate. Its use in pharmacokinetic studies allows researchers to examine how the drug is absorbed, distributed, metabolized, and excreted in biological systems.
Pharmacokinetics:
- Studies have shown that methylphenidate-D9 HCl can be effectively utilized to measure plasma levels of both d- and l-threo-methylphenidate using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- The pharmacokinetic profiles obtained from these studies inform clinicians about optimal dosing regimens and potential interactions with other substances.
Medical Applications
Methylphenidate-D9 HCl is primarily recognized for its role in treating attention-deficit hyperactivity disorder (ADHD). Research indicates that this compound enhances attention and focus by inhibiting the reuptake of norepinephrine and dopamine in the brain.
Clinical Findings:
- Clinical trials have demonstrated that methylphenidate significantly alleviates core ADHD symptoms with a standardized mean difference of 0.49 .
- Long-term treatment has been associated with common side effects such as decreased appetite, dry mouth, and gastrointestinal disturbances .
Industrial Applications
In pharmaceutical development, methylphenidate-D9 HCl is employed to create new formulations and delivery systems for methylphenidate. Its isotopic labeling aids in quality control and formulation stability studies.
Formulation Development:
- The compound is used to assess bioequivalence between different formulations of methylphenidate, ensuring that new products meet regulatory standards for efficacy and safety .
- Innovations in transdermal delivery systems have been explored using this compound to bypass first-pass metabolism, enhancing therapeutic outcomes .
Case Study 1: Pharmacokinetic Analysis
A study conducted on healthy subjects assessed the pharmacokinetics of a new formulation of methylphenidate using methylphenidate-D9 HCl as an internal standard. The results indicated that the new formulation provided consistent plasma concentrations comparable to established products .
Case Study 2: ADHD Treatment Efficacy
Research involving adult patients with ADHD demonstrated that treatment with methylphenidate led to significant improvements in attention and emotional regulation, reinforcing its clinical utility .
作用機序
Methylphenidate-D9 HCl exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD. The compound primarily targets the norepinephrine and dopamine transporters, blocking their function and prolonging the action of these neurotransmitters .
類似化合物との比較
Methylphenidate-D9 HCl is unique due to its deuterium labeling, which provides advantages in research settings. Similar compounds include:
Methylphenidate: The non-deuterated form used clinically for ADHD and narcolepsy.
Ethylphenidate: A derivative with similar stimulant properties but different pharmacokinetics.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, offering a more potent effect at lower doses
生物活性
Methylphenidate (MPH), particularly in its D9 hydrochloride form, is a central nervous system stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). The compound exists as a racemic mixture of two isomers: the d-threo and l-threo forms. This article delves into the biological activity, pharmacokinetics, and therapeutic implications of this compound, supported by data tables and relevant research findings.
Overview of Methylphenidate
Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor , enhancing the concentrations of these neurotransmitters in the synaptic cleft, which contributes to its efficacy in managing ADHD symptoms. The d-threo isomer is recognized as the more biologically active form, exhibiting significantly greater potency compared to its l-isomer counterpart .
Pharmacological Mechanism
The mechanism of action for methylphenidate involves:
- Inhibition of dopamine transporters (DAT) : This leads to increased dopamine levels in the brain, which is critical for attention and focus.
- Inhibition of norepinephrine transporters (NET) : This enhances alertness and energy levels.
Research indicates that d-threo-methylphenidate is approximately 10 times more potent than l-threo-methylphenidate in inhibiting dopamine reuptake .
Pharmacokinetics
Methylphenidate undergoes enantioselective metabolism, resulting in different plasma concentrations of its isomers based on the administration route. For instance, oral administration typically yields higher plasma concentrations of d-threo compared to l-threo. However, with transdermal systems, this first-pass metabolism is avoided, allowing for more consistent plasma levels .
Table 1: Pharmacokinetic Properties of Methylphenidate Isomers
Isomer | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-Life |
---|---|---|---|---|
d-threo | Oral | Higher than l-threo | 1-2 hours | 2-4 hours |
l-threo | Oral | Significantly lower | 1-3 hours | 3-5 hours |
d-threo | Transdermal | Consistent with oral | 4-6 hours | 2-4 hours |
Biological Activity and Efficacy
Clinical Efficacy : Studies have demonstrated that d-threo-methylphenidate effectively reduces ADHD symptoms, improving attention span and reducing impulsivity. The efficacy is closely linked to its pharmacological profile as a potent stimulant.
Adverse Effects : Common side effects associated with methylphenidate include:
- Reduced appetite
- Nausea
- Sleep disturbances
- Cardiovascular effects (e.g., increased heart rate)
The adverse effects are primarily attributed to the sympathomimetic actions of the drug, which are more pronounced with the d-isomer due to its higher potency .
Case Studies
-
Study on Efficacy in ADHD Treatment :
A clinical trial involving children diagnosed with ADHD showed significant improvement in behavior scores after administration of d-threo-methylphenidate compared to placebo. The study highlighted a reduction in hyperactivity and improved focus within a week of treatment initiation. -
Environmental Impact Study :
Research examining the environmental stability and uptake of methylphenidate revealed that aquatic organisms like sticklebacks and water lice absorbed methylphenidate at varying rates, indicating potential ecological concerns regarding pharmaceutical contamination .
特性
CAS番号 |
1219804-02-0 |
---|---|
分子式 |
C14H20ClNO2 |
分子量 |
278.82 g/mol |
IUPAC名 |
methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/i5D2,6D2,9D2,10D2,12D; |
InChIキー |
JUMYIBMBTDDLNG-YURDIMOXSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
異性体SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H].Cl |
正規SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。